molecular formula C8H10BrNO B2533536 2-[(4-Bromophenyl)amino]ethan-1-ol CAS No. 55110-99-1

2-[(4-Bromophenyl)amino]ethan-1-ol

Cat. No.: B2533536
CAS No.: 55110-99-1
M. Wt: 216.078
InChI Key: GYWMAZOWKOVMKS-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)amino]ethan-1-ol, with the molecular formula C8H10BrNO, is a chemical compound featuring a bromophenyl group linked to an ethanolamine moiety . This structure classifies it as an anilino ethanol derivative, making it a valuable intermediate in organic synthesis and medicinal chemistry research. Researchers utilize this compound as a key precursor for the development of more complex molecules, including those with potential pharmacological interest . In research settings, this compound serves as a versatile building block. Its molecular structure, characterized by a primary alcohol and a secondary amine functional group attached to an aromatic bromo-substituted ring, allows for various chemical modifications. The bromine atom on the phenyl ring makes it amenable to cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, facilitating the exploration of diverse chemical space. The hydroxyl and amino groups can be further functionalized to create libraries of compounds for screening against biological targets. While the specific biological mechanism of action of this compound is target-dependent, compounds with similar structural motifs have been investigated in the context of neurodegenerative diseases, such as agents targeting tau protein pathology . Handling Notes: Researchers should handle this material with appropriate precautions, using personal protective equipment and working in a well-ventilated fume hood. Refer to the relevant Safety Data Sheet for detailed hazard information. Note: This product is intended for research purposes and is labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromoanilino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c9-7-1-3-8(4-2-7)10-5-6-11/h1-4,10-11H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWMAZOWKOVMKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCCO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55110-99-1
Record name 2-[(4-bromophenyl)amino]ethan-1-ol
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Direct Synthetic Routes to the 2 4 Bromophenyl Amino Ethan 1 Ol Aminoalcohol Moiety

The most straightforward methods for synthesizing 2-[(4-Bromophenyl)amino]ethan-1-ol involve the direct reaction of a primary amine with an epoxide or a halohydrin. A common approach is the reaction of 4-bromoaniline (B143363) with 2-chloroethanol (B45725) or ethylene (B1197577) oxide. This reaction, typically carried out in a suitable solvent and sometimes in the presence of a base to neutralize the formed hydrohalic acid, directly yields the target aminoalcohol.

Another direct route involves the reductive amination of a carbonyl compound. For instance, 4-bromophenacyl bromide can be reacted with an amine, followed by reduction of the resulting α-amino ketone to afford this compound.

A documented synthesis involves the reaction of 4-bromoacetophenone with isatin (B1672199) under basic conditions, followed by treatment with ethanol (B145695) and a dehydrating agent like sulfuric acid. The resulting ester is then reacted with hydrazine (B178648) hydrate (B1144303) to yield a key intermediate which can be further processed to obtain derivatives of this compound. nih.gov

The table below summarizes a selection of direct synthetic approaches.

Starting MaterialsReagentsKey TransformationReference
4-Bromoaniline and 2-ChloroethanolBaseNucleophilic substitutionN/A
4-Bromoaniline and Ethylene Oxide-Ring-opening of epoxideN/A
4-Bromophenacyl Bromide and AmineReducing agentReductive aminationN/A
Isatin and 4-BromoacetophenoneBase, Ethanol, H₂SO₄, Hydrazine hydratePfitzinger reaction and subsequent modifications nih.gov

Functional Group Interconversion Strategies for Bromophenyl Incorporation

Functional group interconversion (FGI) provides a versatile alternative for synthesizing 2-[(4-Bromophenyl)amino]ethan-1-ol. ub.eduimperial.ac.uk This strategy involves creating the aminoalcohol backbone first and then introducing the bromo-substituent onto the phenyl ring at a later stage.

One such approach is the bromination of N-phenylethanolamine. This reaction typically employs a brominating agent like N-bromosuccinimide (NBS) or bromine in a suitable solvent. The directing effect of the amino and hydroxyl groups influences the position of bromination, favoring the para-position to yield the desired product.

Alternatively, a pre-existing functional group on the phenyl ring can be converted to a bromine atom. For example, a nitro group can be reduced to an amino group, which is then subjected to a Sandmeyer reaction. This involves diazotization of the amino group with nitrous acid, followed by treatment with a copper(I) bromide solution to introduce the bromine atom.

Stereoselective Synthesis Approaches for Chiral Analogs E.g., 2r 2 Amino 2 4 Bromophenyl Ethan 1 Ol

The synthesis of specific stereoisomers, such as (2R)-2-Amino-2-(4-bromophenyl)ethan-1-ol, requires stereoselective methods. nih.gov Chiral pool synthesis is one such approach, where a readily available chiral starting material is used to build the desired molecule. For instance, a chiral amino acid can be converted through a series of reactions, preserving the stereochemistry at the α-carbon, to yield the target chiral aminoalcohol.

Asymmetric synthesis is another powerful tool. This can involve the use of chiral catalysts or auxiliaries to induce stereoselectivity in a reaction. For example, the asymmetric reduction of an α-amino ketone precursor using a chiral reducing agent can produce one enantiomer of the aminoalcohol in excess.

A specific example of synthesizing a chiral analog involves the use of (2R)-2-amino-2-(3-bromophenyl)ethan-1-ol as a key intermediate in the preparation of certain pharmaceutical compounds. The synthesis of related chiral β-amino alcohols often involves stereodivergent routes, allowing for the selective formation of different stereoisomers. core.ac.uk

ApproachDescriptionExampleReference
Chiral Pool SynthesisUtilizes readily available chiral starting materials.Conversion of a chiral amino acid.N/A
Asymmetric CatalysisEmploys chiral catalysts to induce stereoselectivity.Asymmetric reduction of an α-amino ketone.N/A
Chiral AuxiliariesA chiral molecule is temporarily incorporated to direct the stereochemical outcome.N/AN/A
Stereodivergent SynthesisMethods that allow for the selective synthesis of different stereoisomers.Synthesis of β-hydroxy- and β-amino-α-amino acids. core.ac.uk

Green Chemistry Principles and Sustainable Synthetic Protocols

Reactions Involving the Secondary Amine Functionality

The secondary amine in this compound is nucleophilic due to the lone pair of electrons on the nitrogen atom. This allows it to participate in a variety of chemical reactions, including alkylation, acylation, and the formation of sulfonamides.

N-Alkylation: The secondary amine can be alkylated by reacting with alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism, where the amine attacks the electrophilic carbon of the alkyl halide. sigmaaldrich.comlearncbse.in This can lead to the formation of tertiary amines and, with further alkylation, quaternary ammonium (B1175870) salts. organic-chemistry.org

N-Acylation: Reaction with acyl chlorides or acid anhydrides results in the formation of N-amides. For instance, reacting this compound with an acyl chloride like ethanoyl chloride would yield an N-acylated product. This reaction is typically vigorous and produces an amide and a hydrochloride salt of the amine. libretexts.org

Sulfonamide Formation: A key reaction of amines is their condensation with sulfonyl chlorides in the presence of a base to form sulfonamides. ijarsct.co.inorganic-chemistry.org This transformation is significant in medicinal chemistry. The reaction of this compound with an arylsulfonyl chloride, for example, would produce the corresponding N-aryl-N-(2-hydroxyethyl)sulfonamide. The synthesis of sulfonamides can be achieved through various methods, including transition-metal-free reactions between amines and sulfonyl chlorides or copper-catalyzed arylations. ijarsct.co.inorganic-chemistry.orgorganic-chemistry.org

Table 1: Reactions of the Secondary Amine Functionality
Reaction TypeReactantProductConditions
N-AlkylationAlkyl Halide (R-X)Tertiary AmineHeat
N-AcylationAcyl Chloride (R-COCl)N-AmideBase, e.g., Pyridine (B92270)
Sulfonamide FormationSulfonyl Chloride (R-SO₂Cl)SulfonamideBase, e.g., Na₂CO₃

Reactions Involving the Primary Hydroxyl Functionality

The primary hydroxyl group (-CH₂OH) in this compound behaves as a typical primary alcohol, undergoing oxidation and esterification reactions.

Oxidation: The primary alcohol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. wikipedia.orglibretexts.org Milder reagents like pyridinium (B92312) chlorochromate (PCC) will typically yield the corresponding aldehyde. libretexts.org Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, will oxidize the primary alcohol all the way to a carboxylic acid. wikipedia.org To prevent over-oxidation when the aldehyde is the desired product, the reaction can be performed in the absence of water. wikipedia.org Protecting the amine group, for example by acetylation, can make the oxidation of the alcohol function more selective. louisville.edu

Esterification: In the presence of a carboxylic acid and an acid catalyst, the primary hydroxyl group can undergo esterification to form an ester. This is a reversible reaction, and the equilibrium can be shifted towards the product by removing water as it is formed.

Table 2: Reactions of the Primary Hydroxyl Functionality
Reaction TypeReagentProduct
Oxidation to AldehydePyridinium Chlorochromate (PCC)2-[(4-Bromophenyl)amino]acetaldehyde
Oxidation to Carboxylic AcidPotassium Permanganate (KMnO₄)2-[(4-Bromophenyl)amino]acetic acid
EsterificationCarboxylic Acid (R-COOH), Acid CatalystEster

Electrophilic and Nucleophilic Aromatic Substitution on the Bromophenyl Ring

The bromophenyl ring of the molecule is susceptible to both electrophilic and nucleophilic substitution reactions, with the regiochemical outcome dictated by the existing substituents.

Electrophilic Aromatic Substitution (EAS): The amino group (-NH-) is a powerful activating group and an ortho, para-director, while the bromine atom is a deactivating group but also an ortho, para-director. The activating effect of the amino group dominates, directing incoming electrophiles primarily to the positions ortho to the amino group (positions 2 and 6 relative to the bromine). Common EAS reactions include nitration and halogenation. rsc.orglibretexts.org For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield 2-[(2-nitro-4-bromophenyl)amino]ethan-1-ol. libretexts.orgyoutube.com

Nucleophilic Aromatic Substitution (SNAr): The bromine atom on the aromatic ring can act as a leaving group in nucleophilic aromatic substitution reactions. However, SNAr reactions typically require the presence of strong electron-withdrawing groups (like nitro groups) at the ortho or para positions to activate the ring towards nucleophilic attack. nih.govorganic-chemistry.org In the absence of such groups, harsh reaction conditions or very strong nucleophiles are generally needed to displace the bromine.

Table 3: Aromatic Substitution Reactions
Reaction TypeReagentExpected Major Product
Nitration (EAS)HNO₃, H₂SO₄2-[(2-Nitro-4-bromophenyl)amino]ethan-1-ol
Bromination (EAS)Br₂, FeBr₃2-[(2,4-Dibromophenyl)amino]ethan-1-ol

Oxidation and Reduction Pathways of the Compound

The compound offers multiple sites for oxidation and reduction.

Oxidation Pathways: As mentioned previously, the primary alcohol can be oxidized to an aldehyde or a carboxylic acid. researchgate.nete-bookshelf.de The secondary amine can also undergo oxidation. For example, electrochemical oxidation of similar aniline (B41778) derivatives can lead to the formation of radical cations and subsequent products. wikipedia.org The entire amino alcohol side chain can be cleaved under certain oxidative conditions. Copper/TEMPO catalyst systems are known for the chemoselective aerobic oxidation of alcohols and amines. nih.gov

Reduction Pathways: The most common reduction pathway for this molecule involves the carbon-bromine bond. Catalytic hydrogenation, for example using a palladium catalyst (Pd/C) and a hydrogen source, can lead to dehalogenation, replacing the bromine atom with a hydrogen to yield 2-(phenylamino)ethan-1-ol. The reduction of α-amino acids to the corresponding amino alcohols is a well-established transformation, often using reagents like LiAlH₄ or NaBH₄/I₂, highlighting the stability of the amino alcohol moiety to certain reducing conditions. jocpr.comstackexchange.comcore.ac.uk

Coupling Reactions and Carbon-Bromine Bond Activation Strategies

The carbon-bromine bond is a prime site for transition metal-catalyzed cross-coupling reactions, which are fundamental for constructing more complex molecules. The aryl bromide functionality allows for the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron compound (like a boronic acid or ester) in the presence of a base. organic-chemistry.orglibretexts.org Reacting this compound with an arylboronic acid would result in the formation of a biaryl structure, effectively replacing the bromine atom with a new aryl group. mdpi.comnih.gov

Buchwald-Hartwig Amination: This is another powerful palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. organic-chemistry.orglibretexts.orgwikipedia.org While the starting material already contains a C-N bond, this reaction could be used to couple a different amine at the bromine position, although this would be a less common application for this specific substrate. More relevant is the synthesis of such compounds from a dibromide, where one bromine is substituted with the amino alcohol and the other with a different amine via Buchwald-Hartwig amination. beilstein-journals.orgnih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.orglibretexts.org This reaction would append a vinyl group to the aromatic ring at the position of the bromine atom.

Table 4: Palladium-Catalyzed Coupling Reactions
Reaction NameCoupling PartnerProduct TypeCatalyst System (Typical)
Suzuki-Miyaura CouplingBoronic Acid (R-B(OH)₂)BiarylPd(OAc)₂, Ligand, Base
Buchwald-Hartwig AminationAmine (R₂NH)Di- or Tri-arylaminePd(OAc)₂, Ligand, Base
Heck ReactionAlkene (CH₂=CHR)Substituted AlkenePd(OAc)₂, Ligand, Base

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. In the ¹H NMR spectrum of this compound, the signals corresponding to the different protons can be assigned based on their expected chemical shifts and splitting patterns.

The aromatic protons on the bromophenyl ring typically appear in the downfield region of the spectrum. The protons on the ethan-1-ol side chain, specifically those on the carbons adjacent to the nitrogen and oxygen atoms, will also have characteristic chemical shifts. The coupling between adjacent non-equivalent protons, known as spin-spin splitting, provides further structural information. This splitting pattern is governed by the n+1 rule, where 'n' is the number of neighboring equivalent protons. libretexts.orgdocbrown.info The distance between the peaks in a multiplet is known as the coupling constant (J), which is a measure of the interaction between the coupled protons. libretexts.org

A related compound, 1-(4-Bromophenyl)ethanol, shows characteristic signals for the aromatic protons and the protons of the ethyl group. chemicalbook.com For this compound, one would expect to see signals for the -CH2- groups and the -OH and -NH protons. The exact chemical shifts can be influenced by the solvent used for the NMR measurement. docbrown.info

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Splitting Pattern
Aromatic (ortho to -NH)6.6 - 7.0Doublet
Aromatic (meta to -NH)7.2 - 7.5Doublet
-NH-VariableBroad singlet
-CH2-N-3.1 - 3.5Triplet
-CH2-O-3.6 - 4.0Triplet
-OHVariableBroad singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of all carbon signals. oregonstate.eduwisc.edu

For this compound, the spectrum would show distinct signals for the aromatic carbons and the aliphatic carbons of the ethanolamine (B43304) side chain. The carbon attached to the bromine atom (C-Br) and the carbon attached to the nitrogen atom (C-N) in the aromatic ring will have characteristic chemical shifts. Similarly, the two carbons of the ethan-1-ol group will appear in the aliphatic region of the spectrum. For instance, in a similar compound, 1-(4-bromophenyl)ethan-1-amine, the carbonyl carbon of a carbamate (B1207046) derivative appears at 164.66 ppm. researchgate.net In another related compound, 2-bromo-1-(4-bromophenyl)ethanone, the carbonyl carbon appears at 190.4 ppm, and the aromatic carbons show signals around 129-133 ppm. rsc.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm)
C-Br (Aromatic)110 - 120
C-H (Aromatic)115 - 135
C-N (Aromatic)140 - 150
-CH2-N-40 - 50
-CH2-O-60 - 70

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further structural details by showing correlations between different nuclei. A COSY spectrum reveals which protons are coupled to each other, helping to piece together the spin systems within the molecule. An HSQC spectrum correlates proton signals with the carbon signals of the atoms to which they are directly attached, allowing for unambiguous assignment of both ¹H and ¹³C spectra. These techniques would be invaluable in confirming the precise connectivity of the atoms in this compound. ubc.ca

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. spectroscopyonline.com These vibrations are specific to the types of bonds and functional groups present, making these methods excellent for functional group identification.

In the IR spectrum of this compound, one would expect to observe characteristic absorption bands. The O-H stretching vibration of the alcohol group typically appears as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibration of the secondary amine would be observed in a similar region, usually around 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring are expected in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretches appear just below 3000 cm⁻¹. core.ac.uk The C-N and C-O stretching vibrations would be found in the fingerprint region (below 1500 cm⁻¹), along with the C-Br stretching vibration.

Raman spectroscopy provides complementary information. While polar groups like C=O are strong in the IR, non-polar, symmetric bonds often give strong Raman signals. spectroscopyonline.commdpi.com For this compound, the aromatic ring vibrations would be prominent in the Raman spectrum.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
O-H (Alcohol)Stretching3200 - 3600 (broad)
N-H (Amine)Stretching3300 - 3500
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 3000
C-N (Amine)Stretching1020 - 1250
C-O (Alcohol)Stretching1000 - 1260
C-BrStretching500 - 600

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. savemyexams.com When a molecule is ionized in the mass spectrometer, it forms a molecular ion (M⁺), which can then break apart into smaller, charged fragments.

For this compound (molecular weight: 216.08 g/mol for the most common isotopes), the mass spectrum would show a molecular ion peak at an m/z (mass-to-charge ratio) corresponding to this weight. sigmaaldrich.com Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). libretexts.org

Common fragmentation pathways for this molecule would likely involve cleavage of the bonds in the ethanolamine side chain. Alpha-cleavage, the breaking of the bond adjacent to the nitrogen or oxygen atom, is a common fragmentation pattern for amines and alcohols. youtube.com This could lead to the loss of a CH₂OH radical or a C₂H₄OH fragment. Loss of a water molecule (H₂O) from the molecular ion is also a common fragmentation for alcohols. youtube.com

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

Fragment m/z (for ⁷⁹Br) Possible Origin
[M]⁺215/217Molecular ion
[M - H₂O]⁺197/199Loss of water
[M - CH₂OH]⁺184/186Alpha-cleavage
[C₆H₄BrNH]⁺170/172Cleavage of C-C bond in side chain
[C₆H₅Br]⁺156/158Loss of the aminoethanol side chain

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted benzene (B151609) ring. The presence of the amino group (-NH) and the bromo group (-Br) as substituents on the aromatic ring will influence the wavelength of maximum absorption (λmax). Generally, aromatic compounds exhibit π → π* transitions. uzh.ch The lone pair of electrons on the nitrogen and oxygen atoms can also participate in n → π* transitions. youtube.com The polarity of the solvent can affect the positions of these absorption bands. researchgate.net For aromatic systems, these transitions typically occur in the UV region of the electromagnetic spectrum.

X-ray Crystallography for Solid-State Structural Determination

The crystal structure of 2-[(4-Bromobenzylidene)amino]ethanol was determined to be monoclinic with the space group P2₁/c. nih.gov The analysis revealed that the molecules in the crystal lattice are linked by moderately strong O—H⋯N hydrogen bonds, forming a network between the hydroxyl groups and the imine nitrogen atoms. These hydrogen bonds, along with the planes of the bromophenyl rings, are situated in alternating planes. nih.gov Additionally, the structure is stabilized by weak C—H⋯π interactions. nih.gov

Detailed crystallographic data for 2-[(4-Bromobenzylidene)amino]ethanol is presented in the table below.

Parameter Value
Empirical FormulaC₉H₁₀BrNO
Formula Weight228.09
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)22.349 (4)
b (Å)6.0328 (10)
c (Å)7.3673 (12)
β (°)107.980 (3)
Volume (ų)944.8 (3)
Z4
Temperature (K)173
Radiation typeMo Kα
µ (mm⁻¹)4.30

Table 1: Crystal data and structure refinement for 2-[(4-Bromobenzylidene)amino]ethanol. nih.gov

The hydrogen bonding geometry is a critical feature of the crystal packing. The O1—H1⋯N1i hydrogen bond has a donor-hydrogen distance of 0.97(3) Å, a hydrogen-acceptor distance of 1.83(3) Å, a donor-acceptor distance of 2.791(4) Å, and an angle of 172(4)°. nih.gov This strong interaction is a primary determinant in the supramolecular assembly of the molecules in the crystal.

Computational and Theoretical Investigations of 2 4 Bromophenyl Amino Ethan 1 Ol

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has been a important tool in predicting the three-dimensional arrangement of atoms and the distribution of electrons within 2-[(4-Bromophenyl)amino]ethan-1-ol. By employing methods such as B3LYP with various basis sets, a detailed picture of the molecule's optimized geometry can be obtained. These calculations typically reveal key structural parameters.

The molecular structure is characterized by a benzene (B151609) ring substituted with a bromine atom and an aminoethanol side chain. The geometry is not planar, with the side chain exhibiting a gauche conformation, which is a common feature in similar N-arylaminoethanols. This conformation is a result of the steric and electronic interactions between the phenyl ring and the aminoethanol group. The internal hydrogen bond between the hydroxyl hydrogen and the amino nitrogen atom is a significant factor in stabilizing this conformation.

Table 1: Selected Optimized Geometrical Parameters of a Related Compound, 1-(4-bromophenyl)ethanamine

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C1-C21.396C2-C1-C6119.0
C1-C71.516C1-C7-N1111.9
C4-Br11.913C3-C4-Br1119.6
C7-N11.464C1-C7-C8112.5

Quantum Chemical Predictions of Spectroscopic Parameters (NMR, IR, UV-Vis)

Quantum chemical calculations are instrumental in predicting the spectroscopic characteristics of this compound, which can then be compared with experimental data for validation.

NMR Spectroscopy: The chemical shifts for ¹H and ¹³C NMR can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The predicted shifts are crucial for assigning the signals in experimentally obtained spectra. For instance, the aromatic protons of the bromophenyl group are expected to appear in the range of 6.5-7.5 ppm, while the methylene (B1212753) protons of the ethanolamine (B43304) chain would be observed at lower chemical shifts.

IR Spectroscopy: The vibrational frequencies in the Infrared (IR) spectrum can be computed to identify the characteristic functional groups within the molecule. Key vibrational modes include the O-H stretching of the hydroxyl group, the N-H stretching of the secondary amine, C-N stretching, and the aromatic C-H and C=C stretching vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra in the ultraviolet-visible (UV-Vis) region. The calculations can determine the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the electronic transitions between molecular orbitals.

Analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs)

The molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) provide deep insights into the reactivity and electronic nature of this compound.

The MEP map visually represents the electrostatic potential on the surface of the molecule. The red regions, indicating negative potential, are typically associated with electronegative atoms and are susceptible to electrophilic attack. In this compound, these regions are expected around the oxygen and nitrogen atoms. The blue regions, representing positive potential, are prone to nucleophilic attack and are generally located around the hydrogen atoms.

The FMOs, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding the molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Table 2: Calculated Frontier Molecular Orbital Properties of a Related Compound

ParameterEnergy (eV)
HOMO-6.02
LUMO-0.68
Energy Gap (ΔE)5.34

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a powerful tool for investigating the potential reaction pathways of this compound. By mapping the potential energy surface, researchers can identify the transition states, which are the high-energy intermediates that connect reactants to products. This allows for the determination of activation energies and reaction rates. For instance, the mechanism of N-alkylation or O-acylation reactions involving this compound could be explored, providing a detailed understanding of the reaction coordinates and the geometries of the transition state structures.

Derivatives and Advanced Chemical Scaffolds Derived from 2 4 Bromophenyl Amino Ethan 1 Ol

Synthesis of N-Substituted Aminoalcohol Derivatives

The secondary amine in 2-[(4-Bromophenyl)amino]ethan-1-ol is a key site for structural modification, allowing for the introduction of various alkyl and aryl groups. These N-substitution reactions are fundamental in medicinal chemistry and materials science for tuning the molecule's properties.

N-Alkylation: The nitrogen atom can be readily alkylated through several established methods. Direct N-alkylation with alkyl halides (such as alkyl chlorides or bromides) in the presence of a base is a common approach. To avoid over-alkylation, which can lead to the formation of tertiary amines and quaternary ammonium (B1175870) salts, carefully controlled reaction conditions are necessary. thieme-connect.de An alternative, atom-economical method is the "borrowing hydrogen" strategy, where alcohols are used as alkylating agents. This process, often catalyzed by transition metals like ruthenium or iridium, involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine. researchgate.netresearchgate.netorganic-chemistry.org

N-Arylation: The introduction of an additional aryl group to form a diarylamine structure can be achieved via transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, which typically employs palladium catalysts with specialized phosphine (B1218219) ligands, is a powerful method for forming C-N bonds between the aminoalcohol and various aryl halides or triflates. cmu.edu Copper-catalyzed Ullmann-type reactions also provide a viable route for N-arylation, sometimes offering different substrate scope and functional group tolerance. chemicalbook.comresearchgate.net More recent methods have explored transition-metal-free N-arylation using o-silylaryl triflates activated by a fluoride (B91410) source like cesium fluoride (CsF). nih.govorganic-chemistry.org

Table 1: General Methods for N-Substitution

Reaction Type Reagents and Conditions Product Type
N-Alkylation Alkyl halide, Base (e.g., K₂CO₃, NaHCO₃) N-Alkyl-2-[(4-bromophenyl)amino]ethan-1-ol
N-Alkylation Alcohol, Transition-metal catalyst (e.g., Ru, Ir) N-Alkyl-2-[(4-bromophenyl)amino]ethan-1-ol
N-Arylation Aryl halide/triflate, Pd or Cu catalyst, Base N-Aryl-2-[(4-bromophenyl)amino]ethan-1-ol
N-Arylation o-Silylaryl triflate, CsF N-Aryl-2-[(4-bromophenyl)amino]ethan-1-ol

Ether and Ester Formation from the Hydroxyl Group

The primary hydroxyl group of this compound is another key functional handle for derivatization, allowing for the formation of ethers and esters. These modifications can significantly alter the solubility, lipophilicity, and metabolic stability of the parent compound.

Esterification: Esters are typically synthesized by reacting the alcohol with a carboxylic acid or, more commonly, a more reactive acyl derivative like an acyl chloride or acid anhydride. The reaction with an acyl chloride is often performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. When using a carboxylic acid, an acid catalyst and conditions that facilitate the removal of water (e.g., Dean-Stark apparatus) are generally required to drive the equilibrium towards the ester product (Fischer esterification).

Etherification: The formation of an ether linkage (O-alkylation) can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide intermediate. This nucleophilic alkoxide is then reacted with an alkyl halide to form the ether. Care must be taken to select conditions that favor O-alkylation over competing N-alkylation of the secondary amine. Protecting the amine group prior to etherification can ensure regioselectivity.

Table 2: General Methods for O-Substitution

Reaction Type Reagents and Conditions Product Type
Esterification Acyl chloride/anhydride, Base (e.g., Pyridine) 2-[(4-Bromophenyl)amino]ethyl ester
Esterification Carboxylic acid, Acid catalyst, Water removal 2-[(4-Bromophenyl)amino]ethyl ester

| Etherification | 1. Strong base (e.g., NaH) 2. Alkyl halide | 2-[(4-Bromophenyl)amino]ethyl ether |

Cyclization Reactions to Form Heterocyclic Compounds

The bifunctional nature of this compound, possessing both a nucleophilic nitrogen and a nucleophilic oxygen in a 1,2-relationship, makes it an ideal precursor for the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds.

Oxazolidines: Five-membered oxazolidine (B1195125) rings can be readily formed by the condensation reaction between this compound and an aldehyde or a ketone. wikipedia.org This reaction is typically acid-catalyzed and proceeds with the elimination of a water molecule. scirp.org The resulting 3-(4-bromophenyl)oxazolidine can have various substituents at the 2-position, depending on the carbonyl compound used in the synthesis. Oxazolidin-2-ones, a related and valuable class of heterocycles, can be synthesized from 1,2-aminoalcohols using reagents like phosgene, diethyl carbonate, or urea. researchgate.netorganic-chemistry.org

Morpholines: The six-membered morpholine (B109124) ring system can be synthesized from 2-aminoethanol derivatives. One common industrial method involves the reaction of diethylene glycol with ammonia (B1221849) over a hydrogenation catalyst. google.com For a substrate like this compound, cyclization can be achieved by reacting it with a two-carbon electrophile that can engage both the nitrogen and oxygen atoms. For instance, reaction with ethylene (B1197577) sulfate (B86663) provides a direct route to the corresponding N-(4-bromophenyl)morpholine. organic-chemistry.org

Table 3: Heterocyclic Scaffolds from Cyclization Reactions

Heterocycle General Method Key Reagents
Oxazolidine Condensation / Cyclization Aldehyde or Ketone, Acid catalyst
Oxazolidin-2-one Carbonylative Cyclization Diethyl carbonate or Urea, Catalyst
Morpholine Intramolecular Cyclization Dihaloethane or Ethylene sulfate

Coordination Chemistry: this compound as a Ligand in Metal Complexes

In the field of coordination chemistry, molecules that can donate electron pairs to a central metal atom are known as ligands. libretexts.org this compound is an excellent example of a bidentate ligand. unacademy.comlibretexts.org It possesses two donor atoms—the nitrogen of the amino group and the oxygen of the hydroxyl group—which can simultaneously bind to a metal ion.

This ability to bind at two positions allows it to act as a chelating agent, forming a stable, five-membered ring with the metal center. purdue.edu The formation of such a chelate ring is entropically favored, leading to complexes with enhanced stability compared to those formed with analogous monodentate ligands (the chelate effect). The ligand coordinates to the metal ion through the lone pair of electrons on the nitrogen and one of the lone pairs on the oxygen, functioning as a neutral N,O-bidentate ligand. uobaghdad.edu.iq This coordination behavior is crucial for the development of new metal-based catalysts, materials with specific magnetic or optical properties, and metallo-pharmaceuticals.

Applications of 2 4 Bromophenyl Amino Ethan 1 Ol in Organic Synthesis and Materials Science

Role as a Chiral Auxiliary or Building Block in Asymmetric Synthesis

Asymmetric synthesis is a critical area of chemistry focused on creating specific stereoisomers of chiral molecules, which is particularly important in the pharmaceutical industry where often only one enantiomer of a drug is active. A common strategy in this field is the use of a chiral auxiliary, a stereogenic group that is temporarily attached to a non-chiral starting material to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereochemistry is achieved, the auxiliary is removed for potential reuse.

While the structure of 2-[(4-Bromophenyl)amino]ethan-1-ol contains a stereocenter if synthesized in an enantiomerically pure form, and possesses functional groups (amine and alcohol) suitable for temporary attachment to substrates, a review of the available scientific literature does not provide specific examples of its application as a chiral auxiliary. Chiral auxiliaries are typically derived from readily available, inexpensive chiral compounds. youtube.com Well-known examples that have been successfully applied in a wide range of asymmetric transformations include oxazolidinones and camphorsultam. wikipedia.org

Intermediacy in the Synthesis of Complex Organic Molecules

A chemical intermediate is a molecule that is formed from the reactants and reacts further to give the desired product. In multi-step syntheses, intermediates are the building blocks that are sequentially modified to construct a complex target molecule. nih.gov The functional groups of this compound—the secondary amine, the primary alcohol, and the aryl bromide—make it a versatile intermediate for creating a variety of more complex organic structures.

The presence of the 4-bromophenyl group is particularly significant, as the carbon-bromine bond can participate in various palladium-catalyzed cross-coupling reactions. For instance, a Suzuki coupling could be employed to form a new carbon-carbon bond, linking the phenyl ring to other molecular fragments. Similarly, a Buchwald-Hartwig amination could replace the bromine atom with a nitrogen-containing group. These reactions are fundamental in modern organic synthesis for constructing complex molecules from simpler precursors.

While direct examples of the use of this compound as an intermediate are not extensively documented in the provided research, the utility of closely related structures is well-established. For example, the isomeric compound 2-amino-1-(4-bromophenyl)ethanol is recognized as an important intermediate in the synthesis of pharmaceuticals, such as β-blockers. Furthermore, derivatives of 4-bromoaniline (B143363) are used in the synthesis of various heterocyclic compounds with potential biological activities. researchgate.netresearchgate.net A patent also describes a related amino alcohol derivative as a key intermediate in the synthesis of the drug Mirabegron, highlighting the importance of this class of compounds in pharmaceutical manufacturing. google.com

The reactivity of the functional groups allows for a range of potential transformations:

N-Alkylation or N-Acylation: The secondary amine can be readily alkylated or acylated to introduce new substituents.

O-Alkylation or Esterification: The primary alcohol can be converted into an ether or an ester.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing a handle for further reactions.

Cross-Coupling Reactions: The aryl bromide can be used in various metal-catalyzed reactions to build more complex aromatic systems.

These potential transformations underscore the value of this compound as a versatile intermediate for generating diverse molecular architectures.

Precursor for Advanced Functional Materials (e.g., in dyes)

Advanced functional materials are materials designed to possess specific, often novel, properties or functions. This can include applications in electronics, optics, or as sensors. The synthesis of such materials often relies on organic molecules that can be polymerized or organized in a specific way.

The structure of this compound contains a chromophore (the brominated benzene (B151609) ring), which is a light-absorbing part of a molecule. In principle, this chromophore could be extended through chemical reactions to create a larger conjugated system, a key feature of many organic dyes and pigments. The presence of the amine and alcohol functional groups also offers points for attaching the molecule to a polymer backbone or a surface.

However, a review of the scientific literature did not yield specific examples of this compound being used as a precursor for advanced functional materials or dyes. The development of such materials often involves molecules with more extended π-systems to achieve desired optical or electronic properties. While the potential exists to chemically modify this compound for these purposes, its direct application as a precursor is not currently documented.

Advanced Analytical Methodologies for Research on 2 4 Bromophenyl Amino Ethan 1 Ol

Chromatographic Separation Techniques (e.g., HPLC, GC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental in the analysis of 2-[(4-Bromophenyl)amino]ethan-1-ol. These methods are adept at separating the compound from impurities and related substances, which may arise during its synthesis or degradation.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A reverse-phase HPLC (RP-HPLC) method is often employed, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. The development of a stability-indicating RP-HPLC method allows for the separation of the main compound from its degradation products and process-related impurities under various conditions. pensoft.net

For instance, a study on a related bromophenolic compound utilized a Phenomenex C8(2) Luna column with a mobile phase gradient of acetonitrile (B52724) and water containing 0.05% trifluoroacetic acid. researchgate.net This demonstrates the adaptability of HPLC methods for similar chemical structures. The selection of the column, mobile phase composition, flow rate, and detector wavelength are critical parameters that are optimized to achieve the desired separation and sensitivity. researchgate.net

Gas Chromatography (GC):

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, derivatization techniques can be employed to convert it into a more volatile form, making it amenable to GC analysis. GC is particularly useful for identifying and quantifying volatile organic impurities that may be present in the sample. A selective GC method can be developed to determine the purity of solvents used in the synthesis process, such as acetone, dichloromethane, and methanol. ajrconline.org

A typical GC analysis involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a column containing the stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.

Hyphenated Techniques for Identification and Quantification (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, have revolutionized impurity profiling and quantitative analysis. ajrconline.org These methods provide not only retention time data but also structural information, leading to unambiguous identification of the components in a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation power of gas chromatography with the highly sensitive and specific detection capabilities of mass spectrometry. This technique is invaluable for the identification of unknown impurities. irjet.net As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, which acts as a "fingerprint" for the molecule, allowing for its identification by comparison with spectral libraries or through interpretation. GC-MS can be used to analyze for potential impurities such as p-bromoacetophenone, a related compound. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a powerful technique that couples the separation capabilities of HPLC with the detection power of mass spectrometry. It is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound. LC-MS/MS, a tandem mass spectrometry approach, offers even greater specificity and sensitivity for quantification. nih.gov

In an LC-MS/MS method, the analyte is first separated by HPLC and then introduced into the mass spectrometer. The precursor ion corresponding to the compound of interest is selected and then fragmented to produce product ions. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), highly selective and sensitive quantification can be achieved, even in complex matrices. nih.gov Predicted collision cross-section (CCS) values for various adducts of this compound can aid in its identification. uni.lu

Below is a table summarizing a typical LC-MS/MS method validation for a related compound, which illustrates the parameters assessed for ensuring a reliable quantitative method. nih.gov

Validation ParameterTypical Acceptance Criteria
SpecificityNo interference at the retention time of the analyte.
LinearityCorrelation coefficient (r²) ≥ 0.99.
Precision (Intra- and Inter-day)Relative Standard Deviation (RSD) ≤ 15%.
AccuracyPercent recovery within 85-115%.
StabilityStable under various storage and handling conditions.

Chiral Analysis Methods for Enantiomeric Purity

Since this compound contains a chiral center, it can exist as a pair of enantiomers. Enantiomers are non-superimposable mirror images of each other and can exhibit different pharmacological and toxicological properties. Therefore, it is crucial to have analytical methods to separate and quantify the individual enantiomers to determine the enantiomeric purity of a sample. tsijournals.com

Chiral High-Performance Liquid Chromatography (Chiral HPLC):

Chiral HPLC is the most widely used technique for the separation of enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The development of a chiral HPLC method involves screening various CSPs and mobile phases to achieve optimal resolution between the enantiomers. tsijournals.com

For a structurally similar compound, β-amino-β-(4-bromophenyl) propionic acid, a chiral HPLC method was developed using a (R,R) Whelk-O1 column. tsijournals.com The mobile phase consisted of a mixture of n-hexane, ethanol (B145695), trifluoroacetic acid (TFA), and isopropyl amine. The addition of a small amount of an amine to the mobile phase can improve peak shape and resolution. tsijournals.com

The validation of a chiral HPLC method is essential to ensure its accuracy and reliability for determining enantiomeric purity. nih.govnih.gov Key validation parameters include:

Resolution: A measure of the separation between the two enantiomeric peaks. A resolution of greater than 1.5 is generally considered adequate.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the enantiomeric impurity.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the undesired enantiomer that can be reliably detected and quantified, respectively.

Precision and Accuracy: The closeness of repeated measurements and the closeness of the measured value to the true value, respectively.

The following table provides an example of system suitability parameters for a chiral HPLC method. tsijournals.com

ParameterAcceptance Criteria
Resolution (Rs)> 2.5
Tailing Factor≤ 2.0
Theoretical Plates> 2000

Future Research Directions and Perspectives in 2 4 Bromophenyl Amino Ethan 1 Ol Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The future of synthesizing 2-[(4-Bromophenyl)amino]ethan-1-ol and its derivatives is intrinsically linked to the principles of green chemistry. Researchers are expected to focus on developing methods that are not only efficient in terms of yield and purity but also environmentally benign. This involves exploring alternative solvents, catalysts, and reaction conditions that minimize waste and energy consumption.

A significant area of development will likely be the adoption of one-pot synthesis protocols. Such methods, which combine multiple reaction steps into a single operation, offer considerable advantages by reducing the need for intermediate purification steps, thereby saving time, resources, and minimizing solvent use. For instance, a one-pot method for producing related 1-aryl-2-aminoalkanol derivatives has been successfully developed, suggesting a promising avenue for the synthesis of this compound. nih.gov

Furthermore, the use of more sustainable reagents and catalysts is a key research direction. The application of ammonium (B1175870) chloride as a green and efficient catalyst in the synthesis of related amino-arylquinoline derivatives highlights a potential strategy. researchgate.net Investigations into metal-free catalytic systems, such as those using hypervalent iodine, are also gaining traction for creating S-N bonds in related heterocyclic structures, offering a less toxic alternative to traditional metal catalysts. mdpi.com The broader trend of harnessing ubiquitous and structurally diverse alcohols as sustainable reagents for late-stage functionalization will likely influence the future synthesis strategies for this compound and its analogs. rsc.org

Future synthetic strategies are expected to focus on improving atom economy and employing milder reaction conditions. The development of synthetic routes for structurally similar compounds, such as 3-arylamino-2-polyhydroxyalkyl-substituted indoles from unprotected sugars and anilines, showcases the move towards using readily available and renewable starting materials. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms represents a paradigm shift in chemical manufacturing, and this compound is well-positioned to benefit from these technologies. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability.

For the synthesis of this compound, flow chemistry can enable reactions that are difficult or hazardous to conduct in batch, such as those involving highly reactive intermediates or exothermic processes. The ability to rapidly screen reaction conditions and optimize yields is another significant benefit. Automated platforms can continuously monitor reaction outputs and adjust parameters in real-time, leading to a highly efficient and reproducible synthesis.

Recent advancements have demonstrated the power of combining flow chemistry with other technologies. For example, a machine learning-driven optimization of a continuous-flow photoredox amine synthesis was recently reported. nih.govresearchgate.net This approach, which utilized a Bayesian optimization algorithm, successfully identified optimal reaction conditions for yield and cost, achieving a throughput significantly higher than batch reactions. nih.gov Such integrated systems, combining automation and intelligent optimization, are expected to be instrumental in developing robust and scalable manufacturing processes for this compound and its derivatives.

Predictive Modeling and Machine Learning for Reaction Optimization

Predictive modeling and machine learning are emerging as powerful tools to accelerate the development and optimization of chemical reactions. For a molecule like this compound, these computational approaches can significantly reduce the experimental effort required to identify optimal synthetic routes and reaction conditions.

Machine learning algorithms can be trained on existing chemical reaction data to predict the outcomes of new reactions, including yields and potential side products. nih.gov Bayesian optimization, for instance, has proven effective in efficiently exploring complex reaction spaces to find the best-performing conditions with a minimal number of experiments. nih.govresearchgate.net This is particularly valuable for multi-variable optimizations involving factors like temperature, concentration, catalyst loading, and solvent choice.

By building predictive models for the synthesis of this compound, researchers can perform in silico screening of a vast number of potential reaction parameters. This allows for the identification of promising conditions before any laboratory work is undertaken, saving time and resources. Furthermore, machine learning models can help elucidate complex reaction mechanisms by identifying the most influential parameters, providing valuable insights for further process improvement. The application of these models to optimize the synthesis of various amine-containing compounds is already underway, indicating a clear path for their application in the chemistry of this compound. nih.govresearchgate.net

Exploration of Novel Catalytic and Supramolecular Roles

Beyond its synthesis, future research will likely delve into the novel applications of this compound, particularly in the realms of catalysis and supramolecular chemistry. The unique structural features of this molecule—a secondary amine, a primary alcohol, and a brominated aromatic ring—provide multiple sites for interaction and functionalization, making it an attractive candidate for these advanced applications.

The N-H and O-H groups can participate in hydrogen bonding, suggesting that this compound could act as an organocatalyst or as a component in chiral ligands for asymmetric catalysis. The bromo- and amino-substituents on the phenyl ring can be modified to tune the electronic and steric properties of the molecule, potentially leading to highly selective catalysts. Research into the catalytic atroposelective synthesis of related N-aryl compounds has demonstrated the potential for this class of molecules to be used in stereoselective transformations. nih.gov

In supramolecular chemistry, this compound could serve as a versatile building block for the construction of more complex architectures. Its ability to form hydrogen bonds and potentially coordinate with metal ions could be exploited to create self-assembling systems, such as gels, liquid crystals, or metal-organic frameworks. The bromo-substituent also opens the door for further functionalization through cross-coupling reactions, allowing for the creation of a diverse library of derivatives with tailored properties. The synthesis of related dihydroquinazolines and benzoxazinones from similar precursors suggests that this compound could be a valuable starting material for creating novel heterocyclic systems with potential biological activity. bibliomed.orgnih.gov

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-[(4-Bromophenyl)amino]ethan-1-ol, and how can they be experimentally determined?

  • Answer : The compound's molecular formula is C₈H₁₀BrNO (MW: 216.08 g/mol), with a CAS RN of 4654-39-1 . Key properties include solubility in polar aprotic solvents (e.g., THF, DCM) and melting point, which can be determined via differential scanning calorimetry (DSC). Nuclear magnetic resonance (NMR) spectroscopy (e.g., ^1H NMR δ 3.67 ppm for the ethanol moiety) and Fourier-transform infrared (FTIR) spectroscopy are critical for structural elucidation .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Answer : A typical route involves reductive amination of 4-bromobenzaldehyde with ethanolamine, using NaBH₄ or LiAlH₄ as reducing agents. Alternative methods include nucleophilic substitution of 2-bromo-1-(4-bromophenyl)ethan-1-one with ammonia derivatives. Yields up to 71% have been reported under optimized conditions (e.g., THF solvent, room temperature) .

Q. How can the purity and stability of this compound be validated in laboratory settings?

  • Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment. Stability studies should be conducted under inert atmospheres (N₂/Ar) to prevent oxidation of the ethanol moiety. Accelerated degradation studies (e.g., 40°C/75% RH) can predict shelf-life .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of this compound, and how is enantiomeric excess (ee) quantified?

  • Answer : Chiral resolution via HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) or enzymatic kinetic resolution using lipases (e.g., Candida antarctica lipase B) can achieve high ee (>95%). Circular dichroism (CD) spectroscopy or chiral shift reagents in ^1H NMR are used for ee quantification .

Q. How does the structural modification of this compound impact its biological activity in antimicrobial assays?

  • Answer : Substituents on the phenyl ring (e.g., electron-withdrawing groups like Br) enhance lipophilicity, improving membrane permeability. Systematic structure-activity relationship (SAR) studies using MIC (minimum inhibitory concentration) assays against Gram-positive bacteria (e.g., S. aureus) reveal that bromine at the para position increases potency by ~3-fold compared to non-halogenated analogs .

Q. What mechanistic insights explain contradictory reactivity observed in oxidation reactions of this compound?

  • Answer : Contradictions arise from competing pathways: (i) oxidation of the ethanol group to a ketone (using KMnO₄/CrO₃) versus (ii) oxidative degradation of the amine moiety. Solvent polarity (e.g., acetonitrile vs. DCM) and temperature control (0–25°C) can bias selectivity. Computational DFT studies suggest transition-state stabilization in polar solvents favors ketone formation .

Q. How can this compound serve as a precursor in synthesizing complex molecules for material science applications?

  • Answer : The amine and hydroxyl groups enable functionalization via Mitsunobu reactions (e.g., coupling with carboxylic acids) or polymerization initiators. For example, it has been used to prepare polyurethanes with enhanced thermal stability (Tg > 150°C) by reacting with diisocyanates .

Q. What analytical challenges arise in detecting trace degradation products of this compound, and how are they addressed?

  • Answer : Degradation products like 4-bromoaniline (via hydrolysis) require sensitive detection methods. LC-MS/MS with multiple reaction monitoring (MRM) achieves detection limits of <1 ppm. Isotope dilution using deuterated internal standards improves accuracy in quantitative studies .

Methodological Guidelines

  • Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., solvent, catalyst loading) for higher yields .
  • Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate results across ≥3 independent replicates .
  • Computational Modeling : Employ molecular docking (e.g., AutoDock Vina) to predict binding interactions with biological targets like enzymes or receptors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.